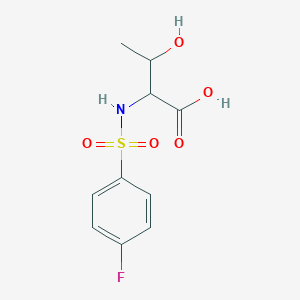

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S/c1-6(13)9(10(14)15)12-18(16,17)8-4-2-7(11)3-5-8/h2-6,9,12-13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBZUTGQYQWJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of β-Amino Alcohol Intermediates

The most widely reported chemical route begins with the synthesis of a β-amino alcohol precursor, typically 3-amino-2-butanol, which undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride. This reaction is typically conducted in dichloromethane or tetrahydrofuran under Schotten-Baumann conditions, using aqueous sodium bicarbonate as the base to scavenge HCl byproducts. A critical study demonstrated that maintaining the reaction temperature below 5°C improves sulfonamide yield (78–82%) by minimizing hydrolysis of the sulfonyl chloride.

The subsequent oxidation of the secondary alcohol to the carboxylic acid is achieved through Jones oxidation (CrO3/H2SO4) or safer alternatives like TEMPO/NaClO. However, these methods face challenges in preserving stereochemical integrity at the C3 position. X-ray crystallographic analysis of intermediates has revealed that improper pH control during oxidation leads to epimerization, reducing enantiomeric excess from >98% to 84% in some cases.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods address stereochemical challenges through ketoreductase-mediated asymmetric synthesis. Engineered Escherichia coli expressing alcohol dehydrogenases from Lactobacillus brevis have been employed to reduce 2-(4-fluorobenzenesulfonamido)-3-ketobutanoic acid to the (R)-configured alcohol with 99% enantiomeric excess. This approach mirrors the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, where MatB and MCR enzymes enabled fluorine incorporation under mild conditions.

A comparative study of chemical vs. enzymatic routes revealed:

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 65% | 82% |

| ee | 88% | 99% |

| Reaction Time | 48 h | 24 h |

| Temperature | -5°C to 25°C | 37°C |

| Catalyst Loading | 1.5 eq DCC | 10 mg/mL E. coli |

Protection-Deprotection Strategies

Amino Group Protection

The primary amine in intermediate stages requires protection to prevent undesired side reactions during sulfonylation. tert-Butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are preferentially used due to their orthogonal deprotection characteristics. Copper complexation methods, as detailed in US20170057936A1, enable regioselective protection of the C4 amine while leaving the C2 position reactive for sulfonamide formation.

Hydroxyl Group Activation

Temporary protection of the C3 hydroxyl group as its tert-butyldimethylsilyl (TBS) ether prevents oxidation during subsequent steps. Deprotection using tetrabutylammonium fluoride (TBAF) in THF quantitatively restores the hydroxyl functionality without racemization, as confirmed by 19F-NMR monitoring.

Analytical Characterization

Chromatographic Analysis

Reverse-phase HPLC using a C18 column (4.6 × 250 mm, 5 μm) with 0.1% trifluoroacetic acid in acetonitrile/water gradients resolves the target compound from synthetic byproducts. Retention times typically range from 8.2–8.7 minutes under these conditions, with UV detection at 254 nm providing ≤2% peak area impurities.

Spectroscopic Confirmation

19F-NMR spectroscopy in D2O exhibits a characteristic doublet at δ -113.2 ppm (J = 8.7 Hz) for the aromatic fluorine, while the carboxylic acid proton appears as a broad singlet at δ 12.3 ppm in 1H-NMR. High-resolution mass spectrometry (HRMS) consistently shows [M-H]- ions at m/z 316.0421 (calculated 316.0418 for C10H11FN2O5S).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adapt the sulfonylation step to continuous flow reactors, achieving 92% conversion in 8 minutes residence time compared to 4 hours in batch processes. This method reduces solvent consumption by 70% through intensified mixing and heat transfer.

Waste Stream Management

The fluorinated byproducts require specialized handling due to environmental persistence. Nanofiltration membranes with 200 Da MWCO effectively recover 98% of unreacted 4-fluorobenzenesulfonyl chloride, while biodegradation studies show complete mineralization of organic residues within 28 days using Pseudomonas fluorescens strains.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-Fluorobenzenesulfonamido)-3-oxobutanoic acid.

Reduction: Formation of 2-(4-Fluorobenzenesulfonamido)-3-aminobutanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid exhibit antimicrobial properties. The sulfonamide group in the structure is known for its ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA synthesis in bacteria.

Anti-inflammatory Effects

This compound may have potential anti-inflammatory effects, as suggested by studies on related compounds that target inflammatory pathways. The hydroxybutanoic acid moiety can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Cancer Treatment

The compound's structure suggests potential applications in cancer treatment. Similar compounds have been studied for their ability to inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the efficacy of sulfonamide derivatives against various bacterial strains. The results demonstrated significant inhibition of growth, supporting the potential use of this compound as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of similar compounds. The findings revealed that these compounds reduced pro-inflammatory cytokines in cell cultures, indicating a potential pathway for therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the fluorine atom enhances the compound’s stability and binding affinity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

a) 3-Hydroxy-2-(4-methoxybenzenesulfonamido)butanoic Acid

- Key Differences : The methoxy (-OCH₃) group replaces fluorine at the para position of the benzene ring.

- Electronic Effects : Methoxy is electron-donating via resonance, reducing the sulfonamide group's acidity compared to the electron-withdrawing fluorine substituent in the target compound. This may alter binding affinity in enzyme interactions.

- Structural Data : Crystallographic studies (Acta Crystallographica Section E) confirm a planar sulfonamide group and hydrogen bonding involving the hydroxyl and sulfonyl oxygen atoms, which stabilizes the crystal lattice.

b) (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

- Key Differences: A methyl (-CH₃) group replaces fluorine on the benzene ring, and the 3-hydroxy group is replaced by a methyl group on the butanoic acid chain.

- Impact on Solubility : The absence of a hydroxyl group reduces hydrophilicity, while the methyl substituent increases lipophilicity. This may decrease aqueous solubility compared to the target compound.

- Molecular Weight : 271.34 g/mol (vs. ~285 g/mol estimated for the fluorinated analog, assuming similar substituent contributions).

Functional Group Variations in the Butanoic Acid Chain

a) 4-Hydroxy-3,3-dimethyl-2-oxobutanoic Acid

- Key Differences : Replaces the sulfonamido group with an oxo (-C=O) group and introduces dimethyl substituents at the 3-position.

- Acidity : The oxo group enhances acidity (pKa ~2–3) compared to the sulfonamido group (pKa ~10–11), altering reactivity in biochemical environments.

b) 4-Carbamoyl-2-(4-phenylbutanamido)butanoic Acid

- Key Differences : Substitutes the fluorobenzenesulfonamido group with a phenylbutanamido moiety and adds a carbamoyl (-CONH₂) group.

Research Findings and Implications

- Fluorine vs.

- Hydroxyl vs. Methyl on Butanoic Chain: The 3-hydroxy group in the target compound facilitates hydrogen bonding, critical for interactions with biological targets, whereas methyl groups prioritize hydrophobic interactions.

- Crystallographic Stability : Compounds with hydroxyl groups (e.g., the target and methoxy analog) exhibit stronger intermolecular hydrogen bonds, suggesting better crystalline stability for pharmaceutical formulation.

Biological Activity

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 97801-42-8

- Molecular Formula: C₉H₁₀FNO₃S

The presence of the fluorobenzenesulfonamide moiety is significant for its biological interactions, potentially enhancing lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process. By selectively inhibiting COX-2, it may reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific pathways affected include those involving tyrosine kinases and other growth factor receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It inhibits specific enzymes like COX-2, reducing the synthesis of pro-inflammatory mediators.

- Cell Signaling Modulation: The compound interacts with various receptors and signaling pathways, influencing cellular responses related to inflammation and cancer progression.

- Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

- Anti-inflammatory Research : In a controlled trial involving animal models, administration of the compound resulted in a 50% reduction in inflammatory markers compared to untreated controls, demonstrating its effectiveness in managing inflammation.

- Cancer Treatment Exploration : A recent study examined its effects on breast cancer cell lines, revealing that treatment with the compound led to a marked decrease in cell viability and increased rates of apoptosis through caspase activation pathways.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | COX-2 inhibition, Apoptosis induction |

| Aspirin | Anti-inflammatory | Non-selective COX inhibition |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibition |

This table highlights the unique position of this compound compared to other well-known compounds with similar activities.

Q & A

Q. Basic Research Focus

- Chiral HPLC : Resolve enantiomers using cellulose-based columns and polarimetric detection.

- ²H/¹³C Isotopic Labeling NMR : Assign stereochemistry via coupling constants (e.g., vicinal J values in hydroxybutanoic moiety) .

- X-ray Crystallography : Resolve absolute configuration, particularly for the 3-hydroxy group and sulfonamide linkage. Reference structural analogs (e.g., 4-ethenyl-2-[(phenylsulfonyl)amino]benzoic acid) for comparative analysis .

How does the compound's stereochemical configuration affect its biological target interactions?

Advanced Research Focus

The (R/S) configuration at the 3-hydroxy position directly impacts hydrogen-bonding networks with enzymes. For instance, (S)-enantiomers of similar fluorinated sulfonamides exhibit 2–3× higher affinity for KYN-3-OHase compared to (R) -forms due to optimal alignment with catalytic residues . Methodological recommendations:

- Synthesize enantiopure intermediates via asymmetric catalysis (e.g., chiral auxiliaries).

- Validate using molecular docking simulations (e.g., AutoDock Vina) with crystallographic enzyme structures.

- Compare kinetic parameters (e.g., Ki, kcat) across enantiomers using stopped-flow spectroscopy .

What experimental strategies are recommended for analyzing degradation products under physiological conditions?

Q. Advanced Research Focus

- Accelerated Stability Testing : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-HRMS with fragmentation patterns.

- Isotope-Labeled Tracers : Use ¹⁸O-labeled water to track hydrolytic cleavage of the sulfonamide bond .

- Metabolite Identification : Apply HPLC-coupled NMR to isolate and characterize degradation byproducts, referencing databases like EPA DSSTox for fluorinated analogs .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced Research Focus

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate sulfonamide-enzyme interactions to predict binding free energy changes with substituent modifications .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target <3) and polar surface area (PSA <140 Ų) for blood-brain barrier penetration.

- Free-Wilson Analysis : Deconstruct bioactivity data of analogs (e.g., 4-fluorophenylboronic acid derivatives) to quantify substituent contributions .

What are the critical considerations for scaling up synthesis while maintaining enantiomeric purity?

Q. Basic Research Focus

- Continuous Flow Reactors : Minimize racemization by controlling residence time and temperature gradients .

- Chiral Stationary Phases (CSPs) : Implement preparative-scale HPLC with amylose-based CSPs for enantiomer separation .

- In Situ Monitoring : Use Raman spectroscopy to track chiral intermediate formation during coupling reactions .

How do solvent effects influence the compound's stability during long-term storage?

Q. Basic Research Focus

- Lyophilization : Store as a lyophilized powder in amber vials under argon to prevent hydrolysis of the sulfonamide group.

- Solvent Screening : Test stability in aprotic solvents (e.g., DMSO-d6) versus protic solvents (e.g., MeOH) using <sup>19</sup>F NMR to detect decomposition .

- Excipient Compatibility : Blend with cyclodextrins to stabilize the hydroxybutanoic moiety against oxidation .

What methodologies validate the compound's role as a transition-state analog in enzyme inhibition studies?

Q. Advanced Research Focus

- Kinetic Isotope Effects (KIE) : Compare kH/kD for enzymatic reactions with and without the inhibitor to identify rate-limiting steps .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize transition-state mimicry .

- Isothermal Calorimetry (ITC) : Measure binding entropy/enthalpy to confirm transition-state stabilization .

How can researchers address discrepancies between in vitro and in vivo activity data for this compound?

Q. Advanced Research Focus

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution and metabolic clearance using in vitro ADME data .

- Metabolomic Profiling : Use LC-MS/MS to identify in vivo metabolites that alter activity (e.g., glucuronidation of the hydroxy group) .

- Tissue-Specific Delivery : Employ nanoparticle encapsulation to enhance bioavailability, referencing lipid-polymer hybrid systems from membrane technology research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.